4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol
Description
4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol is a nitrovinyl-furan derivative characterized by a furan core substituted at position 5 with a 2-bromo-2-nitroethenyl group and at position 2 with a 4-hydroxyphenyl moiety.
Properties
CAS No. |
918429-24-0 |
|---|---|
Molecular Formula |
C12H8BrNO4 |
Molecular Weight |
310.10 g/mol |
IUPAC Name |
4-[5-(2-bromo-2-nitroethenyl)furan-2-yl]phenol |
InChI |
InChI=1S/C12H8BrNO4/c13-12(14(16)17)7-10-5-6-11(18-10)8-1-3-9(15)4-2-8/h1-7,15H |
InChI Key |
BFWUCHVQMOKPEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C([N+](=O)[O-])Br)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-nitrofuran and phenol.
Reaction Conditions: The reaction is carried out under microwave irradiation in the presence of a palladium catalyst (Pd(PPh3)4) and potassium carbonate (K2CO3) as a base.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that compounds similar to 4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol exhibit significant antiproliferative effects against various cancer cell lines. For instance, related nitrovinyl compounds have shown potent pro-apoptotic responses in Burkitt lymphoma cell lines, indicating their potential as anticancer agents. The mechanism of action often involves the induction of reactive oxygen species (ROS), leading to apoptosis in malignant cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives of nitrovinyl compounds can inhibit the growth of certain bacterial strains, making them candidates for developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. The functionalization of polymers with such compounds allows for the development of materials with tailored characteristics suitable for specific applications, including coatings and composites .
Photonic Applications
The compound's unique electronic properties make it suitable for photonic applications. It can be explored in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune its optical properties through structural modifications opens avenues for innovative designs in photonic materials .
Environmental Studies
Environmental Remediation
Research indicates that this compound may have applications in environmental remediation. Its chemical structure allows it to interact with various pollutants, potentially leading to the development of methods for detoxifying contaminated environments. Studies are ongoing to assess its efficacy in breaking down hazardous substances in soil and water .
Case Studies
Mechanism of Action
The mechanism of action of 4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial enzymes, disrupting their normal function and leading to cell death.
Pathways Involved: It interferes with the synthesis of bacterial cell walls and proteins, making it effective against a range of bacterial strains.
Comparison with Similar Compounds
Key Insights :
- The bromo-nitroethenyl group may increase electrophilicity, favoring nucleophilic substitution or Michael addition reactions, which are absent in simpler nitrovinyl derivatives .
Physicochemical Properties
A comparative analysis of physicochemical properties is provided below:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Polarity | Solubility Trends |
|---|---|---|---|---|
| 4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol | C₁₁H₈BrNO₄ | 298.1 | High (due to -OH) | Likely polar solvent-soluble |
| 2-(4-Bromophenyl)-5-(2-nitroethenyl)furan | C₁₂H₈BrNO₃ | 294.1 | Moderate | Lipophilic solvent-soluble |
| Thiazolyl hydrazone derivatives | Variable | ~350–400 | Variable | Depends on substituents |
Key Insights :
Key Insights :
- Nitrovinyl-thiazole hybrids exhibit antifungal activity, but the target’s bromo-nitroethenyl group could alter specificity or potency .
Biological Activity
4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article aims to provide an in-depth overview of its biological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a phenolic structure with a furan moiety and a bromo-nitroethenyl substituent, which contributes to its reactivity and biological activity. The presence of the nitro group is particularly significant as it has been associated with various pharmacological effects.
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of nitro compounds can induce cell death in bacteria by producing reactive intermediates that damage DNA.
The mechanism of action involves the reduction of the nitro group, leading to the formation of toxic intermediates that bind covalently to bacterial DNA, resulting in cell death .
2. Anticancer Activity
Research indicates that compounds with similar structures have shown promising anticancer effects. For instance, related nitrostyrene compounds have demonstrated significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 0.45 | Apoptotic effect |
| HeLa (cervical cancer) | 0.38 | Induced apoptosis |
| HL-60 (leukemia) | 0.17 | ROS-dependent apoptosis |
These results suggest that the compound may induce apoptosis through the generation of reactive oxygen species (ROS), which can activate apoptotic pathways in malignant cells .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various studies. Nitro compounds are known to modulate inflammatory responses by inhibiting key enzymes involved in inflammation.
The mechanism involves the inhibition of cyclooxygenase enzymes and pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Recent studies have highlighted the efficacy of nitro-containing compounds in clinical settings. For example, a study focusing on the use of related compounds for treating bacterial infections demonstrated a significant reduction in pathogen load in treated subjects compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
